molecular formula C15H15N3O4S B11491212 N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide

N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B11491212
M. Wt: 333.4 g/mol
InChI Key: QEKGWMYPTOIIMC-UHFFFAOYSA-N
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Description

N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been extensively studied due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

The synthesis of N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves several steps, starting with the formation of the indazole core. One common method is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . This reaction can be carried out using copper or silver catalysts under mild conditions. Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the use of catalysts or solvents .

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), which play crucial roles in cell signaling and inflammation . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its observed therapeutic effects.

Comparison with Similar Compounds

N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can be compared with other indazole derivatives, such as:

The uniqueness of N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H15N3O4S/c1-21-11-6-7-13(22-2)14(8-11)23(19,20)18-12-5-3-4-10-9-16-17-15(10)12/h3-9,18H,1-2H3,(H,16,17)

InChI Key

QEKGWMYPTOIIMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3

Origin of Product

United States

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